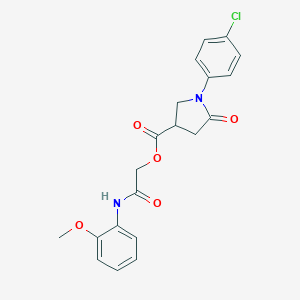
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MDPV, which is an acronym for its full chemical name. MDPV belongs to the class of synthetic cathinones, which are psychoactive substances that have been known to produce stimulant effects in humans. However,
作用機序
MDPV is believed to produce its stimulant effects through the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects in humans. These effects include increased heart rate, elevated blood pressure, and increased body temperature. MDPV has also been shown to produce psychological effects, such as increased alertness, euphoria, and increased sociability.
実験室実験の利点と制限
MDPV has several advantages as a tool for scientific research. For example, it is relatively easy to synthesize and is readily available in the research community. Additionally, MDPV produces similar effects to other stimulant drugs, which makes it a useful tool for studying the mechanisms of action of these drugs. However, there are also several limitations to the use of MDPV in lab experiments. For example, the effects of MDPV on the brain and body can be unpredictable, and it can be difficult to control the dosage and purity of the compound.
将来の方向性
There are several potential future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV in the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further research is needed to better understand the long-term effects of MDPV use and its potential for addiction. Overall, MDPV has the potential to be a valuable tool for scientific research, and further studies are needed to fully explore its potential applications.
合成法
MDPV can be synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-methoxyphenylhydrazine, followed by the reaction of the resulting product with pyrrolidine-2-one and 4-chlorobenzoyl chloride. The synthesis of MDPV has been extensively documented in the literature and is considered to be a relatively straightforward process.
科学的研究の応用
MDPV has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where MDPV has been used to study the effects of stimulant drugs on the brain. MDPV has been shown to produce similar effects to other stimulant drugs, such as cocaine and amphetamines, and has been used as a tool to better understand the mechanisms of action of these drugs.
特性
分子式 |
C20H19ClN2O5 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
[2-(2-methoxyanilino)-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5/c1-27-17-5-3-2-4-16(17)22-18(24)12-28-20(26)13-10-19(25)23(11-13)15-8-6-14(21)7-9-15/h2-9,13H,10-12H2,1H3,(H,22,24) |
InChIキー |
UCIOPPQTVBUZFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)



![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)


![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)



